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molecular formula C9H14O B1357819 3-(1,4-Cyclohexadien-1-yl)-1-propanol CAS No. 87151-66-4

3-(1,4-Cyclohexadien-1-yl)-1-propanol

Cat. No. B1357819
M. Wt: 138.21 g/mol
InChI Key: DJJNAQALDCPMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04438130

Procedure details

This crude 3-(1,4-cyclohexadienyl)propan-1-ol thus obtained was divided into two batches. Each batch was treated separately with 2.5 g of p-toluenesulfonic acid. The pressure was lowered to 12 mmHg and the pot immersed in an oil bath heated to 115° C. After about 0.3 hr distillation through a short vacuum jacketed vigreaux column at reduced pressure began and continued at a steady rate as cyclization proceeded. A total of 105.4 g (76% yield) of the 1-oxaspiro[4.5]dec-7-ene was obtained as a water white liquid, bp 79°-81° C. (12 mmHg). The NMR spectrum was identical to that for the same compound described in Example 1 above, step E.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][OH:10])[CH2:6][CH:5]=[CH:4][CH2:3][CH:2]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[O:10]1[C:1]2([CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]2)[CH2:7][CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CCC=CC1)CCCO
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the pot immersed in an oil bath
DISTILLATION
Type
DISTILLATION
Details
After about 0.3 hr distillation through a short vacuum
Duration
0.3 h

Outcomes

Product
Name
Type
product
Smiles
O1CCCC12CC=CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 105.4 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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